5-Ethyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Ethyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound that belongs to the class of benzimidazoquinazolines. This compound is characterized by its unique structure, which includes a fused ring system combining benzimidazole and quinazoline moieties, along with an ethyl group and a methylfuran substituent. The presence of these functional groups and the fused ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Ethyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzimidazole and quinazoline precursors, followed by their fusion to form the benzimidazoquinazoline core. The introduction of the ethyl and methylfuran substituents can be achieved through various organic reactions such as alkylation and Friedel-Crafts acylation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to optimize the yield and purity of the final product.
Chemical Reactions Analysis
5-Ethyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce benzimidazole derivatives.
Scientific Research Applications
5-Ethyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. For example, in the context of its potential anticancer activity, the compound may inhibit the activity of certain kinases or other signaling molecules involved in cell proliferation and survival.
Comparison with Similar Compounds
5-Ethyl-6-(5-methylfuran-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share the benzimidazole core structure and may have similar biological activities.
Quinazoline derivatives: These compounds share the quinazoline core structure and are often studied for their potential therapeutic applications.
Furan derivatives: These compounds contain the furan ring and may have similar chemical reactivity and properties.
The uniqueness of this compound lies in its fused ring system and the presence of both benzimidazole and quinazoline moieties, along with the ethyl and methylfuran substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H19N3O |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-ethyl-6-(5-methylfuran-2-yl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C21H19N3O/c1-3-23-17-10-6-4-8-15(17)20-22-16-9-5-7-11-18(16)24(20)21(23)19-13-12-14(2)25-19/h4-13,21H,3H2,1-2H3 |
InChI Key |
UBOQBAVCWNNPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(O5)C |
Origin of Product |
United States |
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